molecular formula C10H12N2O B1331524 1-Acetyl-5-aminoindoline CAS No. 4993-96-8

1-Acetyl-5-aminoindoline

Cat. No. B1331524
CAS RN: 4993-96-8
M. Wt: 176.21 g/mol
InChI Key: WSDUFDGEYKOQRT-UHFFFAOYSA-N
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Description

1-Acetyl-5-aminoindoline is a chemical compound that is part of the isoindoline class, which is characterized by a distinct structural framework. This framework is versatile and can be modified to produce various derivatives with potential applications in different fields, such as materials science and medicinal chemistry. The papers provided discuss several derivatives of the isoindoline class, focusing on their synthesis, molecular structure, and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of isoindoline derivatives is a topic of interest due to their potential applications. For instance, the synthesis of a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal is reported, which is a precursor to phthalocyanines, compounds with significant industrial and electronic applications . Another study describes the rearrangement of 1-acetylindoxyl oxime to produce 1-acetyl-2-chloro-3-iminoindoline hydrochloride, a process that involves treatment with hydrogen chloride in acetic acid . This demonstrates the reactivity of the isoindoline scaffold and its ability to undergo structural rearrangements under certain conditions.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is crucial for their chemical properties and potential applications. The X-ray structural analysis of the fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal provides atomic-level characterization, revealing the stabilization of the amino tautomer and the presence of hydrogen-bonded dimers in the solid state . Similarly, the single crystal structure of a tetrahydroisoquinoline derivative is reported, which is relevant for its potential as a positron emission tomography (PET) ligand . These analyses are essential for understanding the three-dimensional arrangement of atoms within these molecules and their implications for reactivity and binding.

Chemical Reactions Analysis

The reactivity of isoindoline derivatives in chemical reactions is another area of interest. The fluoroalkylated acetal mentioned earlier is capable of forming both metallo- and metal-free phthalocyanines, suggesting its role as an intermediate in the synthesis of these compounds . Additionally, the 1-acetyl-2-chloro-3-iminoindoline hydrochloride derivative is shown to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by secondary amines or thiophenol, leading to various substituted products . These reactions highlight the versatility of the isoindoline scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure and the substituents attached to the isoindoline core. The studies provided do not directly discuss the physical properties such as melting points, solubility, or stability of the 1-acetyl-5-aminoindoline derivatives. However, the structural analyses and reactivity profiles suggest that these compounds have distinct chemical properties that could be tailored for specific applications, such as ligands for imaging brain diseases or intermediates in the synthesis of industrially relevant materials .

Scientific Research Applications

Synthesis of Tryptamine Analogs

1-Acetyl-5-aminoindoline plays a role in the synthesis of tryptamine analogs. The process involves diazotization of 1-acetyl-5-aminoindoline, followed by reactions leading to the creation of tryptamines, which have significance in medicinal chemistry (Kadzhrishvili et al., 1994).

Antineoplastic Agent Development

In the context of cancer research, derivatives of compounds related to 1-acetyl-5-aminoindoline, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, have shown potential as antineoplastic agents. These derivatives are explored for their capacity to inhibit critical enzymes in cancer cell proliferation, making them significant in the development of cancer therapeutics (Agrawal et al., 1977).

Analytical Applications in Amino Acids

1-Acetyl-5-aminoindoline derivatives, particularly in the form of N-acetylated amino acid derivatives, are used in analytical chemistry. They play a role in the separation and detection of amino acids, which is crucial in various biochemical and pharmacological research areas (Yuan & Pietrzyk, 1991).

Enzymatic Synthesis and Inhibition Studies

Various derivatives and compounds related to 1-acetyl-5-aminoindoline are investigated for their role in enzymatic reactions. These studies include the synthesis of specific compounds through enzymatic processes and the investigation of these compounds as inhibitors of certain enzymes, relevant in medical and biological research (Gao et al., 2006).

Role in Neurotransmitter Studies

Compounds related to 1-acetyl-5-aminoindoline are used in studies exploring neurotransmitter functions, particularlyacetylcholine receptors and their mechanisms. These studies contribute to a better understanding of neurotransmission and can lead to advancements in treating neurological disorders (Raftery et al., 1980).

Safety And Hazards

The safety information for 1-Acetyl-5-aminoindoline includes several hazard statements: H302, H312, H319, and H335 . Precautionary statements include P261, P271, and P280 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUFDGEYKOQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303430
Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-aminoindoline

CAS RN

4993-96-8
Record name 4993-96-8
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Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 1.110 g) is added to a mixture of N-acetyl-5-nitro indoline (II, EXAMPLE 1, 5.00 g) in ethyl acetate (freshly opened bottle, about 500 ml). The mixture is stirred under 1 atm of hydrogen (balloon) for 39 hr then filtered and the palladium on carbon is washed with methanol/ethyl acetate (20/80). The filtrate is concentrated under reduced pressure to give the title compound, mp 183°-185°; NMR (CDCl3, 300 MHz) 8.01, 6.53, 6.50, 3.98, 3.56, 3.04 and 2.17 δ; CMR (CDCl3, 75.47 MHz) 23.86, 28.05, 48.71, 111.55, 113.73, 117.66, 132.8, 135.6, 149.1 and 168.1 δ; IR (CHCl3) 3000, 1640, 1600, 1490, 1410, 1330 and 1300 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution of 1-acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in ethanol-THF (100 mL: 30 mL) was hydrogenated over 5% Pd/C (600 mg) at atmosphere pressure for 2 h, filtered through Celite and concentrated in vacuo to give a white solid which was recrystallized from ethanol. White crystalline solid (580 mg, 68%) was obtained. Mp 185-186.5° C. (lit 184-185° C., [21]); 1H NMR (270 MHz, DMSO): δ 7.73 (1H, d, J=8.6 Hz, ArH), 6.45 (1H, s broad, w1/2=1.8 Hz, ArH), 6.33 (1H, dd, J=8.6, 1.8 Hz, ArH), 4.82 (2H, s, NH2), 3.97 (2H, t, J=8.4 Hz, CH2), 2.99 (2H, t, J=8.4 Hz, CH2), 2.07 (3H, s, CH3); APCI-MS 175 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Name
Yield
68%

Synthesis routes and methods III

Procedure details

The solution of 1-acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in ethanol-THF (100 mL: 30 mL) was hydrogenated over 5% Pd/C (600 mg) at atmosphere pressure for 2 h, filtered through Celite and concentrated in vacuo to give a white solid which was recrystalllized from ethanol. White crystalline solid (580 mg, 68%) was obtained. Mp 185-186.5° C. (lit 184-185° C., [21]); 1H NMR (270 MHz, DMSO): δ 7.73 (1H, d, J=8.6 Hz, ArH), 6.45 (1H, s broad, w1/2=1.8 Hz, ArH), 6.33 (1H, dd, J=8.6, 1.8 Hz, ArH), 4.82 (2H, s, NH2), 3.97 (2H, t, J=8.4 Hz, CH2), 2.99 (2H, t, J=8.4 Hz, CH2), 2.07 (3H, s, CH3); APCI-MS 175 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetyl-5-aminoindoline
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Citations

For This Compound
14
Citations
SA Samsoniya, DO Kadzhrishvili, EN Gordeev… - Chemistry of …, 1982 - Springer
Ethyl pyruvate 1-acetyl-5-indolinylhydrazone was obtained by diazotization of 1-acetyl-5-aminoindoline with subsequent reduction of the diazonium salt and condensation of the …
Number of citations: 1 link.springer.com
DO Kadzhrishvili, EN Gordeev, SA Samsoniya… - Chemistry of …, 1994 - Springer
… The aim of this work was to synthesize a tryptamine analog based on 1-acetyl-5-aminoindoline (I). Literature methods for preparation of tryptamines can be divided into two groups. 1) …
Number of citations: 1 link.springer.com
SC Perricone, DF Worth… - Journal of Heterocyclic …, 1970 - Wiley Online Library
The 1,4‐cycloaddition of 2,3‐dihydro‐5‐methylfuran (II) to 1‐acetyl‐1,2,3,4‐te trahydro‐6‐[(p‐hydroxybenzylidene)amino]quinoline (VIII) in the presence of boron trifluoride gave two …
Number of citations: 11 onlinelibrary.wiley.com
AP Terent'ev, EV Vinogradova, VP Chetverikov… - Chemistry of …, 1969 - Springer
… 1-Acetyl-5-aminoindoline (VII). To 15 g of 1-acetyl-5-nitroindoline (VI) [7] was added 150 ml of methanol, followed by 25 mlof hydrazine hydrate and 1 g of Raney nickel. After filtration, …
Number of citations: 1 link.springer.com
Y Gao, XH Wang, HP Yang, HP Chen - Energy, 2012 - Elsevier
… Many fused heterocycle, hexa-heterocycle, and five-membered heterocycle compounds were produced as well, such as 1-Acetyl-5-aminoindoline, 1,3,5-trimethyl-1H-Pyrazole, 2,4,5-…
Number of citations: 237 www.sciencedirect.com
EP Baberkina, VN Buyanov, ME Zhukova… - Chemistry of …, 2001 - Springer
… 6-(1-Acetyl-5-indolinyl)aminophenanthridine (7) has been obtained by the alkylation of 1-acetyl-5aminoindoline (6) [5] with 6-chlorophenanthridine (5) [6] in anhydrous pyridine at 80-90…
Number of citations: 1 link.springer.com
IT Forbes, S Dabbs, DM Duckworth… - Journal of medicinal …, 1996 - ACS Publications
… 1-Acetyl-5-aminoindoline (28) was alkylated with 2,3-dichloroprop-1-ene to give 29, which was then reductively alkylated with formaldehyde to 30. Thermal rearrangement 11 of 30 …
Number of citations: 34 pubs.acs.org
F Troxler - The Chemistry of Heterocyclic Compounds, 1972 - Wiley Online Library
The tremendous advances in indole chemistry during the last 15 years are illustrated by the fact that in Sumpter and Miller’s monograph on indoles (published in 1954 in this series) the …
Number of citations: 4 onlinelibrary.wiley.com
DP Arumugam, N Sekar, S Thangappan, I Muniraj… - researchgate.net
In the hunt for alternative energy sources, lignocellulosic biomass (LCB), such as forestry and agricultural residues, appears to be a potential raw material for transformation into useful …
Number of citations: 4 www.researchgate.net
NR Deprez - 2010 - deepblue.lib.umich.edu
Biaryls are important targets for numerous applications in organic synthesis. As a result, the development of metal-mediated aryl cross-coupling has been extensively studied. The …
Number of citations: 3 deepblue.lib.umich.edu

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